Lipophilicity Reduction: A 100-Fold Increase in Hydrophilicity vs. the Non-Hydroxylated Analog
The introduction of a tertiary alcohol at the 3-position of the tetrahydrothiophene-1,1-dioxide scaffold produces a dramatic shift in calculated lipophilicity. The target compound exhibits a LogP of -0.9893, compared to +0.9766 for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4), yielding a ΔLogP of -1.97 [1]. This difference of nearly 2 log units translates to an approximately 100-fold greater preference for the aqueous phase, fundamentally altering the compound's biological partitioning and formulation behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.9893 |
| Comparator Or Baseline | 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 4785-66-4): LogP = +0.9766 |
| Quantified Difference | ΔLogP = -1.97 (approximately 100-fold increase in hydrophilicity) |
| Conditions | In silico prediction (method not specified); data from ChemScene and Molbase respectively |
Why This Matters
For procurement decisions, this dramatic hydrophilicity differential means the 3-hydroxy compound will exhibit vastly superior aqueous solubility and a fundamentally different in vivo distribution profile, making it the necessary choice for applications requiring low LogP character (e.g., CNS-sparing drugs, renally cleared agents, or polar synthetic intermediates).
- [1] Molbase. 2-(1,1-dioxothiolan-3-yl)acetic acid. CAS 4785-66-4. LogP: 0.9766, PSA: 79.82. View Source
